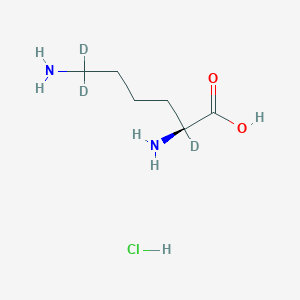

L-Lysine-d3 (hydrochloride)

Description

Properties

IUPAC Name |

(2S)-2,6-diamino-2,6,6-trideuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4D2,5D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-FUVXPQFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](CCCC([2H])([2H])N)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Asymmetric Hydrogenation

Chemical synthesis often begins with non-chiral precursors, which are functionalized and deuterated before resolution. A key strategy involves the hydrogenation of a ketone intermediate using deuterium gas (D₂) in the presence of chiral catalysts. For example, the Strecker synthesis can be adapted by replacing ammonia with deuterated ammonia (ND₃) to introduce deuterium at the α-amino group. Subsequent reduction of a ε-keto intermediate with sodium borodeuteride (NaBD₄) introduces deuterium at the ε-position.

A representative reaction pathway is summarized below:

This method achieves >98% deuterium incorporation but requires costly deuterated reagents and rigorous purification.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods leverage the specificity of enzymes like L-lysine decarboxylase to resolve racemic DL-lysine mixtures. In a patented approach, DL-lysine hydrochloride is treated with L-(-)-camphorsulfonic acid to selectively crystallize the D-enantiomer, leaving L-lysine in solution. For deuterated variants, the resolution step is preceded by deuterium incorporation via microbial fermentation in deuterium-enriched media.

Key steps :

-

Deuteration : Corynebacterium glutamicum is cultured in a medium containing D₂O and deuterated glucose, yielding L-lysine-d3 with 85–90% isotopic purity.

-

Resolution : The racemic mixture is dissolved in water, and L-(-)-camphorsulfonic acid is added to precipitate D-lysine-d3 complexes, leaving L-lysine-d3 in solution.

Deuteration Strategies and Optimization

Deuterium incorporation must be site-specific to avoid isotopic dilution. The ε-position is particularly challenging due to the mobility of the side chain.

Position-Specific Deuterium Labeling

| Method | Deuterium Source | Incorporation Efficiency | Purity (%) |

|---|---|---|---|

| Chemical Reduction | NaBD₄ | 95–98% | 99.5 |

| Microbial Fermentation | D₂O + deuterated glucose | 85–90% | 98.7 |

| Catalytic Exchange | D₂O (acidic conditions) | 70–75% | 97.2 |

Chemical reduction offers the highest efficiency but is cost-prohibitive for large-scale production. Microbial fermentation balances cost and yield, making it suitable for industrial applications.

Overcoming Isotopic Dilution

Isotopic dilution occurs when protium (¹H) replaces deuterium during synthesis. To mitigate this:

-

Use anhydrous conditions during reactions involving deuterated reagents.

-

Employ ion-exchange resins (e.g., Hydrogen 732) to remove protons from reaction mixtures.

-

Optimize pH (3–4) during crystallization to minimize H/D exchange.

Purification and Crystallization Techniques

Purification ensures the removal of non-deuterated byproducts and resolving agents.

Ion-Exchange Chromatography

Patented methods utilize cation-exchange resins to adsorb lysine while removing hydrochloric acid and resolving agents. For example:

Crystallization

Crystallization is optimized by controlling ethanol concentration and temperature:

-

Ethanol wash (70–80%) : Removes residual camphorsulfonic acid without dissolving lysine.

-

Temperature gradient : Cooling from 80–90°C to 5–10°C induces selective crystallization of L-lysine-d3 complexes.

Analytical Characterization

Quality control is critical for isotopic and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium incorporation by the absence of peaks at δ 3.03 ppm (ε-CH₂). ²H NMR quantifies isotopic purity, with commercial standards requiring ≥98% deuterium.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) detects molecular ions at m/z 169.11 [M+H]⁺ for L-lysine-d3, compared to 166.11 for non-deuterated lysine.

Chemical Reactions Analysis

Types of Reactions: L-Lysine-d3 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: L-Lysine-d3 can be oxidized to form deuterated derivatives.

Reduction: Reduction reactions can convert L-Lysine-d3 into other deuterated compounds.

Substitution: Deuterium atoms in L-Lysine-d3 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated amines .

Scientific Research Applications

L-Lysine-d3 (hydrochloride) Applications in Scientific Research

L-Lysine-d3 (hydrochloride) is a labeled form of L-Lysine, an essential amino acid, primarily utilized as an internal standard for quantifying L-lysine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Properties and Function

L-Lysine is crucial for various physiological processes. It is catabolized through the saccharopine pathway, producing acetyl-coenzyme A in liver mitochondria . Additionally, L-lysine serves as a precursor in the biosynthesis of L-carnitine, a nutrient involved in energy production and fatty acid metabolism .

Key Applications

- Quantification of L-Lysine: L-Lysine-d3 is used as an internal standard in GC- or LC-MS to quantify L-lysine levels in biological samples .

- Metabolic Studies: L-Lysine’s role in metabolic pathways makes L-Lysine-d3 useful in studying amino acid metabolism and related disorders .

- Dietary Supplement Studies: L-Lysine-d3 can be applied in studies analyzing the impact of L-lysine supplementation on various health conditions .

L-Lysine in Animal Studies

Studies show that L-lysine affects animal health. For example, L-lysine (400 mg/kg per day) can reduce viral shedding in cats with feline herpesvirus . Research also indicates that a diet deficient in L-lysine can increase stress-induced anxiety and fecal excretion in rats . Moreover, the addition of L-lysine in grass carp fry diets can improve antioxidant and immune functions . A study on rats found no adverse effects from L-Lysine hydrochloride at a level of 5.0% in their diet .

L-Lysine in Poultry Production

Mechanism of Action

The mechanism of action of L-Lysine-d3 (hydrochloride) is similar to that of L-Lysine. It is incorporated into proteins during synthesis, allowing researchers to track and quantify protein production and turnover. The deuterium atoms in L-Lysine-d3 provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not alter the biological activity of L-Lysine but serves as a valuable tool for studying metabolic processes .

Comparison with Similar Compounds

Non-Deuterated L-Lysine Hydrochloride

The non-deuterated form serves as the foundational compound. Key differences include:

- Molecular Weight : 182.65 g/mol vs. ~185.6 g/mol for L-lysine-d3 (hydrochloride) (exact mass depends on deuteration sites).

- Applications : While both forms are used in nutritional and pharmaceutical research, the deuterated variant is critical in metabolic tracing and pharmacokinetic studies due to its isotopic label .

- Analytical Utility : L-Lysine hydrochloride is subject to stringent purity criteria (e.g., sulfate ≤0.028%, heavy metals ≤10 ppm) , whereas L-lysine-d3 (hydrochloride) requires additional isotopic purity validation.

Other Deuterated Lysine Hydrochlorides

Deuteration patterns vary significantly, affecting their utility:

- L-Lysine-4,4,5,5-d4 (Hydrochloride): Contains four deuterium atoms at positions 4 and 5 of the carbon chain. This compound is used in studies requiring higher isotopic enrichment, such as protein turnover analysis .

- L-Lysine-3,3,4,4,5,5,6,6-d8 (Hydrochloride): Eight deuterium atoms provide a distinct mass shift (+8 Da), reducing overlap with endogenous lysine in high-resolution MS workflows .

Table 1: Comparison of Deuterated Lysine Hydrochlorides

*Deuteration sites for L-lysine-d3 are often at ε-amino groups or side-chain positions, depending on synthesis.

Modified Deuterated Lysine Derivatives

- Nε-(1-Carboxymethyl)-L-lysine-d3: This advanced derivative includes a carboxymethyl group on the ε-amino side chain. It is used to study advanced glycation end-products (AGEs) in diabetes research . Unlike L-lysine-d3 (hydrochloride), its applications are niche, focusing on post-translational modification analysis.

Deuterated Amino Acid Hydrochlorides

- 3-(Methyl-d3)-L-Valine-4,4,4,4',4',4'-d6 Hydrochloride : A valine derivative with nine deuterium atoms. While structurally distinct from lysine, it shares applications in MS-based proteomics and drug metabolism studies. Its deuteration enhances stability in metabolic assays .

- ETHYL-2,2,2-D3-AMINE HCL : A deuterated ethylamine salt. Unlike lysine derivatives, it is used in organic synthesis and receptor-binding studies, highlighting the versatility of deuterated hydrochlorides in diverse fields .

Hydrochloride Salts with Varied Stoichiometry

- ODATROLTIDE TRIHYDROCHLORIDE: A trihydrochloride peptide salt containing lysine residues. The additional HCl molecules improve solubility in polar solvents compared to monohydrochloride forms like L-lysine-d3 .

Table 2: Key Properties of Selected Deuterated Hydrochlorides

Biological Activity

L-Lysine-d3 (hydrochloride) is a stable isotope-labeled form of the essential amino acid L-lysine, which is critical for various biological functions, including protein synthesis, immune function, and hormone production. This article explores the biological activity of L-Lysine-d3, focusing on its metabolic pathways, effects on cellular processes, and implications in health and disease.

Metabolic Pathways

L-lysine is primarily catabolized in the liver through the saccharopine pathway, yielding acetyl-CoA, which is vital for energy metabolism and fatty acid synthesis . The metabolic fate of L-lysine-d3 involves similar pathways but can be tracked using mass spectrometry due to its isotopic labeling. This allows researchers to quantify L-lysine levels in biological samples accurately.

Biological Functions

- Protein Synthesis :

-

Immune Function :

- Research shows that L-lysine supplementation can improve immune responses. For instance, it has been shown to reduce viral shedding in cats infected with feline herpesvirus type 1 (FHV-1) .

- In human studies, higher lysine intake has been associated with reduced incidence and severity of herpes simplex virus outbreaks .

- Hormonal Regulation :

Case Study 1: Lysine and Tumor Immunity

A recent study explored how lysine catabolism affects tumor immunity. Researchers found that increasing extracellular lysine concentrations resulted in enhanced proliferation of glioblastoma stem cells (GSCs), suggesting that lysine availability may influence tumor growth dynamics . The half-maximal effective concentration (EC50) for GSC growth was determined to be between 0.1–0.2 mM.

Case Study 2: Antioxidant Capacity in Fish

An investigation into dietary lysine levels in grass carp fry demonstrated that a diet containing 2.44% lysine significantly improved antioxidant capacity and immune responses. This was evidenced by increased activity of antioxidant enzymes like catalase and glutathione peroxidase, alongside elevated levels of pro-inflammatory cytokines .

Table 1: Effects of L-Lysine on Immune Parameters

Q & A

Q. What is the role of L-Lysine-d3 (hydrochloride) in quantitative analytical methodologies?

L-Lysine-d3 (hydrochloride) serves as a deuterated internal standard for quantifying endogenous L-lysine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By spiking a known concentration into samples, it corrects for matrix effects, ionization efficiency variations, and instrument drift. Methodologically, researchers should:

Q. How can isotopic purity of L-Lysine-d3 (hydrochloride) be validated prior to experimental use?

Isotopic purity is critical to avoid interference from non-deuterated lysine. Validation steps include:

- High-resolution mass spectrometry (HRMS): Confirm the molecular ion cluster ([M+H]+) at m/z 155.1 (d0) vs. 158.1 (d3) to ensure ≥98% deuterium incorporation.

- Nuclear magnetic resonance (NMR): Analyze deuterium distribution patterns (e.g., ²H NMR at 400 MHz) to detect incomplete deuteration.

- Storage conditions: Maintain anhydrous environments at -20°C to prevent proton-deuterium exchange .

Q. What analytical techniques are recommended for separating L-Lysine-d3 from endogenous lysine in complex biological samples?

Reverse-phase LC with hydrophilic interaction chromatography (HILIC) columns effectively resolves isotopic pairs. Key parameters:

- Mobile phase: Use 0.1% formic acid in water/acetonitrile gradients.

- Column: BEH Amide (2.1 × 100 mm, 1.7 µm) for polar metabolite retention.

- Mass spectrometry: Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 158.1 → 84.1 for d3-lysine) with dwell times ≥20 ms to enhance sensitivity .

Advanced Research Questions

Q. How should researchers design experiments using L-Lysine-d3 (hydrochloride) for metabolic flux analysis in cellular systems?

For stable isotope-resolved metabolomics (SIRM):

- Tracer concentration: Optimize using dose-response curves to avoid isotopic dilution (e.g., 2–5 mM in cell culture media).

- Time-course sampling: Collect intracellular metabolites at intervals (0–24 hr) to track deuterium incorporation into downstream pathways (e.g., polyamine biosynthesis).

- Data normalization: Correct for natural isotope abundance via software tools (e.g., IsoCor) and validate using unlabeled controls .

Q. What experimental strategies resolve discrepancies in deuterium enrichment measurements across replicate studies?

Discrepancies may arise from incomplete deuteration, sample degradation, or matrix interference. Mitigation approaches:

- Parallel reaction monitoring (PRM): Validate isotopic ratios with high-resolution orbitrap MS.

- Stability testing: Pre-incubate L-Lysine-d3 (hydrochloride) in experimental matrices (e.g., plasma) to assess deuterium loss under varying pH/temperature.

- Cross-validation: Compare results with orthogonal methods (e.g., GC-MS after derivatization) to confirm consistency .

Q. How can researchers address signal suppression of L-Lysine-d3 (hydrochloride) in lipid-rich biological matrices?

Lipid interference in tissues like brain or liver requires:

- Sample preparation: Use methanol/chloroform protein precipitation followed by solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges.

- Matrix-matched calibration: Prepare standards in homogenized control tissue to account for ion suppression.

- Internal standard recovery: Calculate extraction efficiency by spiking pre- and post-extraction and adjusting for losses .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing time-dependent deuterium incorporation data?

Use kinetic modeling (e.g., compartmental analysis) with software such as SAAM II or INCA:

- Fit data to first-order kinetics to estimate turnover rates.

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons.

- Report uncertainty using Monte Carlo simulations for error propagation .

Q. How should researchers handle batch-to-batch variability in deuterated internal standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.